molecular formula C13H10Cl2N2S B073515 N,N'-Bis(3-chlorophenyl)thiourea CAS No. 1219-84-7

N,N'-Bis(3-chlorophenyl)thiourea

Cat. No. B073515
CAS RN: 1219-84-7
M. Wt: 297.2 g/mol
InChI Key: DDMUCNBBNKTNCX-UHFFFAOYSA-N
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Description

N,N'-Bis(3-chlorophenyl)thiourea, commonly known as BPU, is an organic compound that has been extensively studied due to its potential applications in scientific research. BPU is a thiourea derivative that has been synthesized and used for various purposes, including as a pesticide and as a tool for studying the physiological and biochemical effects of thioureas.

Mechanism Of Action

BPU's mechanism of action involves the inhibition of thyroid peroxidase, which is responsible for the synthesis of thyroid hormones. By inhibiting this enzyme, BPU reduces the production of thyroid hormones, leading to hypothyroidism. This inhibition has been shown to be reversible, with thyroid function returning to normal levels once BPU is removed.

Biochemical And Physiological Effects

BPU has been shown to have a range of biochemical and physiological effects on the body. In animal studies, BPU has been shown to reduce the levels of thyroid hormones in the blood, leading to hypothyroidism. This reduction in thyroid hormones has been associated with a decrease in body weight and an increase in cholesterol levels. BPU has also been shown to affect the reproductive system, with studies showing a decrease in sperm count and motility in male rats.

Advantages And Limitations For Lab Experiments

BPU has several advantages for use in lab experiments. It is a relatively inexpensive compound that can be easily synthesized and purified. BPU's ability to inhibit thyroid peroxidase makes it a useful tool for studying the physiological and biochemical effects of thioureas on the body. However, BPU's effects on the body are not specific to thyroid peroxidase, and it may have other non-specific effects that can complicate experimental results.

Future Directions

There are several potential future directions for the study of BPU. One area of interest is the development of more specific inhibitors of thyroid peroxidase that can be used to study the enzyme's role in thyroid hormone synthesis. Another area of interest is the study of BPU's effects on other physiological systems, such as the immune system. Additionally, the use of BPU in the treatment of thyroid disorders, such as hyperthyroidism, warrants further investigation.
Conclusion
In conclusion, BPU is an organic compound that has been extensively studied for its potential applications in scientific research. BPU's ability to inhibit thyroid peroxidase makes it a useful tool for studying the physiological and biochemical effects of thioureas on the body. While BPU has several advantages for use in lab experiments, its non-specific effects on the body may complicate experimental results. Further research is needed to fully understand BPU's potential applications in scientific research and its effects on the body.

Synthesis Methods

BPU can be synthesized through a reaction between 3-chloroaniline and thiourea. The reaction involves the condensation of the two compounds in the presence of a catalyst, such as hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

BPU has been widely used in scientific research due to its ability to inhibit the activity of the enzyme, thyroid peroxidase, which is responsible for the synthesis of thyroid hormones. This inhibition has been shown to affect the thyroid gland's function, leading to hypothyroidism. BPU has also been used as a tool to study the physiological and biochemical effects of thioureas on the body.

properties

CAS RN

1219-84-7

Product Name

N,N'-Bis(3-chlorophenyl)thiourea

Molecular Formula

C13H10Cl2N2S

Molecular Weight

297.2 g/mol

IUPAC Name

1,3-bis(3-chlorophenyl)thiourea

InChI

InChI=1S/C13H10Cl2N2S/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)

InChI Key

DDMUCNBBNKTNCX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=NC2=CC(=CC=C2)Cl)S

SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl

Other CAS RN

1219-84-7

synonyms

N,N'-Bis(3-chlorophenyl)thiourea

Origin of Product

United States

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